Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate
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Overview
Description
Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a tert-butyl group, a hydroxy group, and an ethyl ester group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminum hydride).
Substitution: The tert-butyl group can undergo substitution reactions, particularly nucleophilic substitutions, using reagents like halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halides, Lewis acids
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted benzofuran derivatives
Scientific Research Applications
Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the ester group can undergo hydrolysis, and the tert-butyl group can provide steric hindrance, affecting the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(tert-butyl)-5-methoxybenzofuran-3-carboxylate
- Ethyl 2-(tert-butyl)-5-aminobenzofuran-3-carboxylate
- Ethyl 2-(tert-butyl)-5-chlorobenzofuran-3-carboxylate
Uniqueness
Ethyl 2-(tert-butyl)-5-hydroxybenzofuran-3-carboxylate is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-hydroxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-5-18-14(17)12-10-8-9(16)6-7-11(10)19-13(12)15(2,3)4/h6-8,16H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCITODEJQWUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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